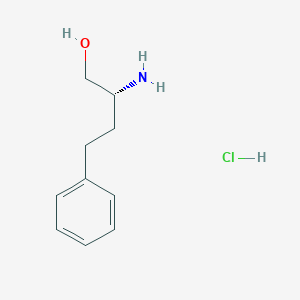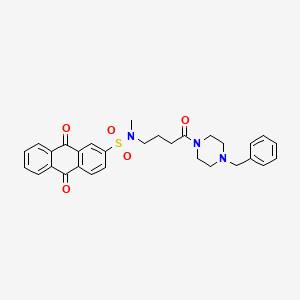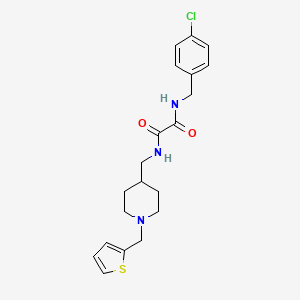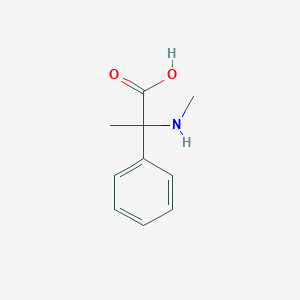
N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a synthetic compound that belongs to the class of organic compounds known as amines. It has been found to possess a unique structure and properties that make it suitable for use in various scientific research applications. In
Mechanism Of Action
The mechanism of action of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride is not fully understood, but it is believed to act as a selective dopamine and norepinephrine reuptake inhibitor. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and behavior. N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has also been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has also been found to possess neuroprotective effects, which may be attributed to its antioxidant properties. Additionally, N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has been found to possess analgesic properties, which may make it suitable for use in pain management.
Advantages And Limitations For Lab Experiments
N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for scientific research. N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride also possesses unique properties that make it suitable for use in various scientific research applications, including neuroscience and pharmacology. However, there are also limitations to the use of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride in lab experiments. It is a complex compound that requires careful handling of the reactants and products to ensure the purity and quality of the final product. Additionally, the mechanism of action of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride is not fully understood, which may limit its use in certain scientific research applications.
Future Directions
There are several future directions for the use of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride in scientific research. One potential direction is the development of new drugs and therapies for the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has also been investigated for its potential use as an antidepressant and anxiolytic agent, which may lead to the development of new treatments for mood and anxiety disorders. Additionally, the antioxidant properties of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride may make it suitable for use in the prevention and treatment of various diseases associated with oxidative stress, including cancer and cardiovascular disease.
Synthesis Methods
The synthesis of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride involves the reaction of 4-methylbenzyl chloride with pyrrolidine followed by the reduction of the resulting N-(4-methylbenzyl)pyrrolidine using lithium aluminum hydride. The final product is obtained by reacting N-(4-methylbenzyl)pyrrolidin-2-amine with hydrochloric acid. The synthesis of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride is a complex process that requires careful handling of the reactants and products to ensure the purity and quality of the final product.
Scientific Research Applications
N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to possess unique properties that make it suitable for use in the development of new drugs and therapies. N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N,N-bis[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.ClH/c1-17-5-9-19(10-6-17)14-23(16-21-4-3-13-22-21)15-20-11-7-18(2)8-12-20;/h5-12,21-22H,3-4,13-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVAUZUPSXYZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2CCCN2)CC3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)

![(4-Methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2604612.png)
![2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2604613.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide](/img/structure/B2604615.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)


![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)

